N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}acetamide
CAS No.:
Cat. No.: VC17902947
Molecular Formula: C12H8F3N5OS
Molecular Weight: 327.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H8F3N5OS |
|---|---|
| Molecular Weight | 327.29 g/mol |
| IUPAC Name | N-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl]acetamide |
| Standard InChI | InChI=1S/C12H8F3N5OS/c1-6(21)16-8-4-2-7(3-5-8)9-19-20-10(12(13,14)15)17-18-11(20)22-9/h2-5H,1H3,(H,16,21) |
| Standard InChI Key | UEUALHSOCSFMRO-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C(F)(F)F |
Introduction
Structural Characteristics and Molecular Properties
Core Structural Features
The compound’s structure comprises a triazolo[3,4-b] thiadiazole ring system fused with a phenyl group substituted at the 6-position and an acetamide functional group at the para position of the phenyl ring. The trifluoromethyl (-CF₃) group at the 3-position of the triazole ring enhances lipophilicity and metabolic stability, critical for membrane permeability and oral bioavailability. The molecular formula (C₁₂H₈F₃N₅OS) and weight (327.29 g/mol) reflect its compact yet highly functionalized architecture.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₈F₃N₅OS | |
| Molecular Weight | 327.29 g/mol | |
| XLogP3 | 1.7 (analogous compound) | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 8 | |
| Topological Polar Surface Area | 81.4 Ų |
Comparative Analysis with Analogues
A structurally related compound, N-(3-{[3-(trifluoromethyl)[1, triazolo[4,3-b]pyridazin-6-yl]oxy}phenyl)acetamide (PubChem CID: 1480850), shares the trifluoromethyl-triazolo core but replaces the thiadiazole with a pyridazine ring. This substitution reduces molecular weight (337.26 g/mol) and alters hydrogen bonding capacity (8 acceptors vs. 7 in the target compound), demonstrating how minor structural changes impact drug-likeness .
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of N-{4-[3-(trifluoromethyl) triazolo[3,4-b] thiadiazol-6-yl]phenyl}acetamide involves multi-step condensation and cyclization reactions. A representative route includes:
-
Condensation of 4-Aminophenylacetamide with a trifluoromethyl-containing precursor to form the triazole ring.
-
Cyclocondensation with Thiadiazole Moieties: Hydrazine hydrate in ethanol facilitates ring closure, yielding the triazolo-thiadiazole system.
-
Purification: Recrystallization from ethanol or methanol achieves >95% purity.
Reaction Optimization
Key parameters influencing yield (52–72% in analogous syntheses ) include:
-
Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may complicate purification.
-
Temperature: Reactions typically proceed at 80–100°C to balance kinetics and side-product formation .
Table 2: Synthesis Conditions for Analogous Compounds
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Maximizes cyclization |
| Solvent | Ethanol/DMF | 65–72% yield |
| Reaction Time | 6–12 hours | Prevents degradation |
Mechanistic Insights and Computational Modeling
Putative Mechanisms of Action
-
Enzyme Inhibition: The compound likely inhibits dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, as evidenced by docking studies with homologous triazolothiadiazoles .
-
Receptor Modulation: Interactions with G-protein-coupled receptors (GPCRs) may underlie its anti-inflammatory effects .
Computational Predictions
Density functional theory (DFT) calculations predict a planar conformation of the triazolo-thiadiazole ring, facilitating π-π stacking with aromatic residues in target proteins . The acetamide group’s hydrogen-bonding capacity further stabilizes ligand-receptor complexes .
Challenges and Future Directions
Despite promising preclinical data, challenges include:
-
Synthetic Complexity: Multi-step synthesis limits scalability.
-
Pharmacokinetic Profiling: Oral bioavailability and metabolic stability require optimization via prodrug strategies or formulation advances.
Future studies should prioritize in vivo efficacy testing and structure-activity relationship (SAR) analyses to refine therapeutic potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume